N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide
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Overview
Scientific Research Applications
Synthetic Methods and Chemical Reactions
Oxidative Cyclization Reactions : The reaction of 2-aminobenzamides with indoline-2,3-dione in ionic liquids selectively gives 1’,3'-dihydrospiro[indolin-2-one-3,2'-quinazolin]-4'-ones in the presence of iodine. This reaction highlights the role of iodine in facilitating cyclization processes that are significant for synthesizing compounds with potential pharmacological uses (Sheng et al., 2012).
Antiproliferative and Anti-inflammatory Agents : A series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles were synthesized through oxidative cyclization, evaluated for their anti-inflammatory and antiproliferative activities, showing significant biological activity. This research demonstrates the utility of similar compounds in developing potential therapeutic agents (Rapolu et al., 2013).
Amination Reactions : Nucleophilic N-heterocyclic carbenes have been used as catalyst modifiers in amination reactions involving aryl halides with various nitrogen-containing substrates, indicating the chemical versatility of nitrogen-based compounds in synthesizing benzophenone imines and N-aryl-substituted indoles, which are important in pharmaceutical chemistry (Grasa et al., 2001).
Biological Screening and Pharmaceutical Applications
Sigma Receptor Scintigraphy : Studies on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a structurally related compound) for visualizing primary breast tumors in humans in vivo, demonstrated the potential of iodobenzamides in cancer diagnosis. The preferential binding to sigma receptors, overexpressed in breast cancer cells, underlines the diagnostic relevance of such compounds (Caveliers et al., 2002).
Antitumor Activity of Polymers : New polymers synthesized by conjugating compounds onto carboxymethylcellulose showed antitumor activity, highlighting the potential of chemically modified benzamides in developing novel anticancer therapies (Uglea et al., 2005).
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBNFPIFVSKWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4I)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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